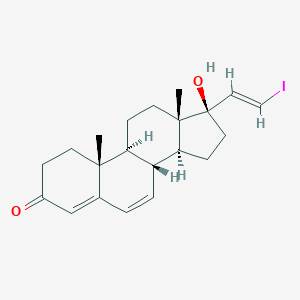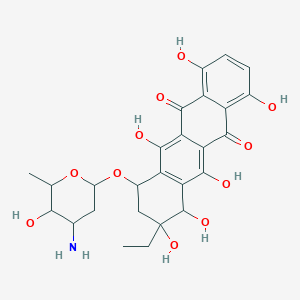![molecular formula C19H24O2 B233031 10,13-dimethyl-7,8,9,10,11,12,13,14,15,16-decahydro-3H-cyclopenta[a]phenanthrene-3,17(6H)-dione](/img/structure/B233031.png)
10,13-dimethyl-7,8,9,10,11,12,13,14,15,16-decahydro-3H-cyclopenta[a]phenanthrene-3,17(6H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10,13-dimethyl-7,8,9,10,11,12,13,14,15,16-decahydro-3H-cyclopenta[a]phenanthrene-3,17(6H)-dione, also known as tetrahydrogestrinone (THG), is a synthetic anabolic steroid that was developed in the late 1990s. THG is a potent androgen receptor agonist that has been used as a performance-enhancing drug by athletes. Despite its banned status, THG continues to be a topic of interest for scientific research due to its potential therapeutic applications.
Mécanisme D'action
THG acts as an androgen receptor agonist, binding to the androgen receptor and activating it. This leads to an increase in protein synthesis and muscle growth. THG also has anti-catabolic properties, meaning it can prevent the breakdown of muscle tissue. THG has been shown to have a stronger binding affinity for the androgen receptor than testosterone, making it a potent anabolic agent.
Biochemical and Physiological Effects
THG has been shown to have a number of biochemical and physiological effects. Research has shown that THG can increase muscle mass and strength, reduce body fat, and improve athletic performance. THG has also been shown to have anti-inflammatory properties and may be useful in treating conditions such as arthritis and osteoporosis.
Avantages Et Limitations Des Expériences En Laboratoire
THG has a number of advantages for use in lab experiments. It is a potent androgen receptor agonist, making it useful for studying the effects of androgens on muscle growth and development. THG is also stable and can be easily synthesized, making it readily available for use in experiments. However, THG is a banned substance and its use in experiments may be restricted.
Orientations Futures
There are a number of future directions for research on THG. One area of interest is the development of new anabolic agents that have fewer side effects than THG. Another area of interest is the use of THG in the treatment of conditions such as arthritis and osteoporosis. Research is also needed to better understand the long-term effects of THG use on health and athletic performance.
Méthodes De Synthèse
THG was first synthesized by chemist Patrick Arnold in 1996. The synthesis of THG involves the conversion of dehydroepiandrosterone (DHEA) to androstenedione, which is then converted to THG through a series of chemical reactions. The synthesis of THG is complex and requires specialized knowledge in organic chemistry.
Applications De Recherche Scientifique
THG has been the subject of numerous scientific studies due to its potential therapeutic applications. Research has shown that THG has anabolic properties that can increase muscle mass and strength. THG has also been shown to have anti-inflammatory properties and may be useful in treating conditions such as arthritis and osteoporosis.
Propriétés
Formule moléculaire |
C19H24O2 |
|---|---|
Poids moléculaire |
284.4 g/mol |
Nom IUPAC |
(10R,13S)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C19H24O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h7,9,11,14-16H,3-6,8,10H2,1-2H3/t14?,15?,16?,18-,19-/m0/s1 |
Clé InChI |
LUJVUUWNAPIQQI-WFZCBACDSA-N |
SMILES isomérique |
C[C@]12CCC3C(C1CCC2=O)CCC4=CC(=O)C=C[C@]34C |
SMILES |
CC12CCC3C(C1CCC2=O)CCC4=CC(=O)C=CC34C |
SMILES canonique |
CC12CCC3C(C1CCC2=O)CCC4=CC(=O)C=CC34C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Benzyl-6-nitro-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B232957.png)

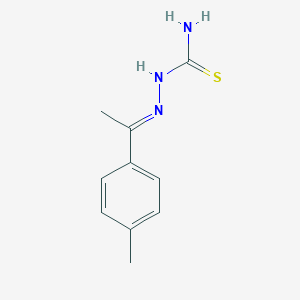
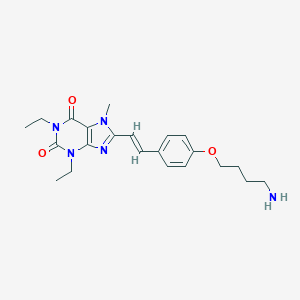

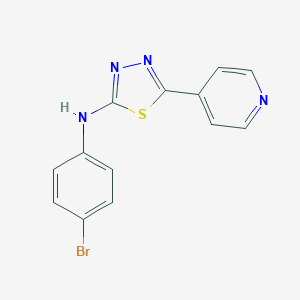
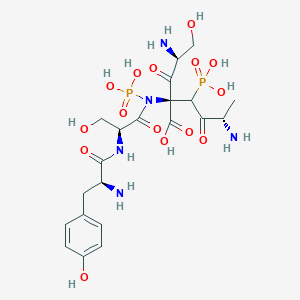
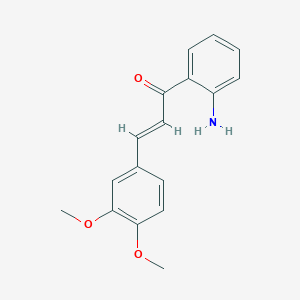
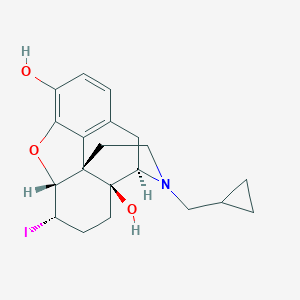

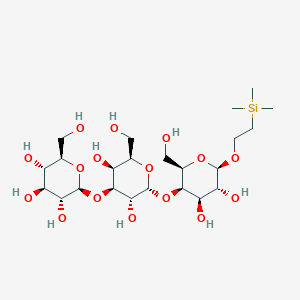
![(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2S)-1-(2-hydroxy-2-methylpropoxy)propan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B233045.png)
